Conformational Control: Inducing Preferred Secondary Structures in Oligomers
Boc-Beta-T-Butyl-L-Alanine serves as a monomer for synthesizing β-peptoids. Unlike standard α-amino acids, oligomers of this compound (up to 15 residues) exhibit a backbone characterized exclusively by cis-amide bonds [1]. This is a direct consequence of the β-tert-butyl group's steric influence, which constrains the conformational landscape to adopt preferred helical and ribbon-like structures [1].
| Evidence Dimension | Amide bond conformation in oligomers |
|---|---|
| Target Compound Data | Exclusive cis-amide bond conformation in oligomers up to 15 residues [1]. |
| Comparator Or Baseline | α-peptoids and peptides from standard α-amino acids (e.g., Boc-Ala-OH) typically show cis/trans equilibria. |
| Quantified Difference | Absolute preference for cis-amide conformation. |
| Conditions | Synthesis and analysis of N-substituted β-alanine oligomers (β-peptoids) in organic solvents (e.g., DCM, DMF) and in the solid state, characterized by NMR and X-ray crystallography [1]. |
Why This Matters
This provides a predictable, engineerable scaffold for developing peptidomimetics with stable, pre-organized secondary structures.
- [1] Angelici, G., Bhattacharjee, N., Pypec, M., Jouffret, L., Didierjean, C., Jolibois, F., ... & Taillefumier, C. (2022). Unveiling the conformational landscape of achiral all-cis tert-butyl β-peptoids. Organic & Biomolecular Chemistry, 20(37), 7420-7431. View Source
